

# Physical and chemical properties of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

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## Compound of Interest

Compound Name: Diethyl pyridine-3,5-dicarboxylate

Cat. No.: B188992

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## An In-depth Technical Guide to Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's structural information, physical constants, and spectral data, presented in clear, tabular formats for ease of reference. Furthermore, it outlines detailed experimental protocols for its synthesis via the Hantzsch reaction and for the determination of its key physical properties. The guide also includes visualizations of the synthetic workflow and the structural-spectral correlations of the molecule, rendered using Graphviz, to facilitate a deeper understanding of its chemical characteristics.

### Chemical and Physical Properties

Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is a pyridine derivative with the chemical formula  $C_{13}H_{17}NO_4$ .<sup>[1][2]</sup> It is commonly synthesized through the Hantzsch pyridine synthesis. This compound serves as a valuable intermediate in organic synthesis and is of interest to researchers in medicinal chemistry.

## Physical Properties

The physical properties of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate are summarized in the table below. The compound is a solid at room temperature and is generally soluble in organic solvents.[3]

Property	Value	Reference
Molecular Formula	C <sub>13</sub> H <sub>17</sub> NO <sub>4</sub>	[1][2][4]
Molecular Weight	251.28 g/mol	[1][2][4]
Appearance	Solid	
Melting Point	72-74 °C	[4]
Boiling Point	208 °C at 40 mmHg	[4]
Solubility	Soluble in organic solvents	[3]

## Chemical Properties and Reactivity

Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is the oxidized (aromatic) form of a Hantzsch 1,4-dihydropyridine ester. The dominant reaction of 1,4-dihydropyridines is their ease of oxidation to the corresponding pyridine derivatives.[5] This reactivity is fundamental to their role as reducing agents in various chemical transformations.[6] The pyridine ring itself is relatively stable due to its aromaticity. The ester functional groups can undergo hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid.

## Spectral Data

The following tables summarize the key spectral data for diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, providing valuable information for its identification and characterization.

### <sup>13</sup>C NMR Spectroscopy

Chemical Shift ( $\delta$ ) ppm	Assignment
165.98	C=O (ester carbonyl)
162.24	C2, C6 (pyridine ring)
140.92	C3, C5 (pyridine ring)
123.07	C4 (pyridine ring)
61.41	-OCH <sub>2</sub> - (ethyl ester)
24.99	-CH <sub>3</sub> (at C2, C6)
14.29	-CH <sub>3</sub> (ethyl ester)

Solvent: CDCl<sub>3</sub>. Data extracted from a representative spectrum.

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Assignment	Intensity
2978	C-H stretch (alkane)	Medium
1722	C=O stretch (ester)	Strong
1591	C=C stretch (aromatic)	Medium
1224	C-O stretch (ester)	Strong

Data extracted from a representative spectrum.

## Mass Spectrometry

m/z	Interpretation
251	$[M]^+$ (Molecular ion)
206	$[M - OCH_2CH_3]^+$
178	$[M - COOCH_2CH_3]^+$
Fragmentation pattern based on typical ester behavior.	

## Experimental Protocols

This section provides detailed methodologies for the synthesis of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate and the determination of its fundamental physical properties.

### Synthesis via Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that provides a straightforward route to 1,4-dihydropyridines, which can then be oxidized to the target pyridine derivative.[\[7\]](#)

Materials:

- Ethyl acetoacetate
- An aldehyde (e.g., formaldehyde or benzaldehyde)
- Ammonia or ammonium acetate
- Ethanol (solvent)
- Oxidizing agent (e.g., nitric acid, chromium trioxide, or air)

Procedure:

- In a round-bottom flask, dissolve two equivalents of ethyl acetoacetate and one equivalent of the chosen aldehyde in ethanol.
- Add one equivalent of ammonia or ammonium acetate to the mixture.

- Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the intermediate 1,4-dihydropyridine often precipitates from the solution upon cooling. Isolate the solid by filtration.
- To obtain the final aromatic product, the isolated 1,4-dihydropyridine is oxidized. This can be achieved by various methods, including refluxing with an oxidizing agent in a suitable solvent.
- After the oxidation is complete, the reaction mixture is worked up by extraction and purified by recrystallization or column chromatography to yield pure diethyl 2,6-dimethylpyridine-3,5-dicarboxylate.

## Melting Point Determination

The melting point is a crucial physical property for assessing the purity of a crystalline solid.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle

Procedure:

- Ensure the sample of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is dry and finely powdered. Use a mortar and pestle if necessary.
- Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.<sup>[8]</sup>
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point.

- Then, decrease the heating rate to approximately 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C.

## Boiling Point Determination (Micro Method)

For determining the boiling point at reduced pressure, a micro-boiling point determination method is suitable.

Apparatus:

- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., oil bath)
- Vacuum source

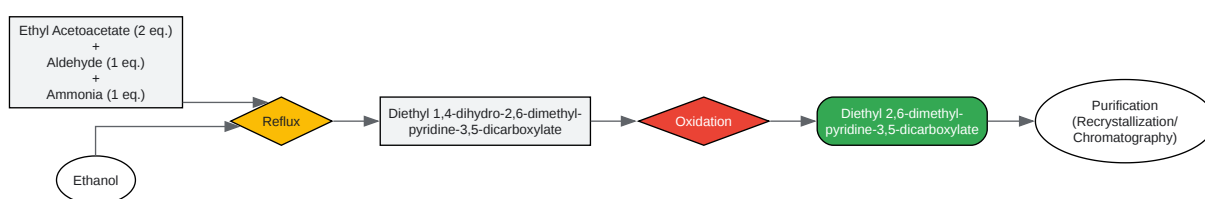
Procedure:

- Place a small amount of the liquid sample into the small test tube.
- Invert a capillary tube (sealed end up) and place it inside the test tube with the sample.
- Attach the test tube to a thermometer and immerse it in a heating bath.
- Connect the apparatus to a vacuum source to achieve the desired pressure (e.g., 40 mmHg).
- Begin heating the bath. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the liquid.
- Continue heating until a steady and rapid stream of bubbles is observed.

- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[9]

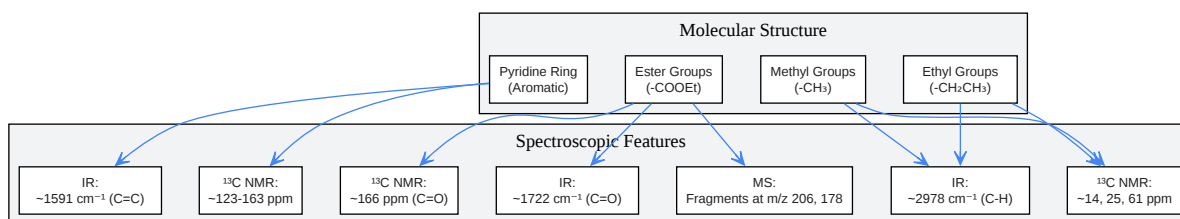
## Visualizations

The following diagrams, generated using Graphviz, illustrate key aspects of the chemistry of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate.



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Caption: Workflow for the Hantzsch synthesis of the target compound.



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Caption: Correlation of structural features with key spectral data.

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